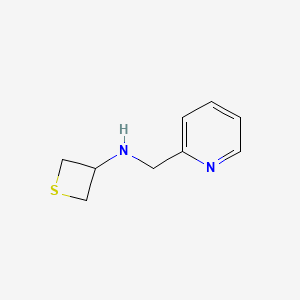

N-(Pyridin-2-ylmethyl)thietan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2S |

|---|---|

Molecular Weight |

180.27 g/mol |

IUPAC Name |

N-(pyridin-2-ylmethyl)thietan-3-amine |

InChI |

InChI=1S/C9H12N2S/c1-2-4-10-8(3-1)5-11-9-6-12-7-9/h1-4,9,11H,5-7H2 |

InChI Key |

GEBNMWZZYSYJGP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)NCC2=CC=CC=N2 |

Origin of Product |

United States |

Significance of Four Membered Sulfur Heterocycles in Organic Chemistry

Four-membered rings containing a sulfur atom, known as thietanes, represent a significant class of heterocyclic compounds. cambridgemedchemconsulting.com Historically, these structures were less explored compared to their five- and six-membered counterparts due to the inherent ring strain, which was perceived to lead to instability. However, this very strain is now recognized as a source of unique chemical reactivity and conformational properties. nih.gov

The presence of a sulfur atom within the four-membered ring introduces specific electronic and steric characteristics. The sulfur atom can exist in different oxidation states (sulfide, sulfoxide (B87167), sulfone), which dramatically influences the geometry and electronic nature of the thietane (B1214591) ring. This versatility allows for fine-tuning of the molecule's properties. In organic synthesis, thietanes serve as valuable intermediates, undergoing ring-opening reactions to provide access to a variety of functionalized acyclic sulfur-containing compounds. nih.gov

Importance of Thietane Derivatives As Molecular Scaffolds

In medicinal chemistry, the search for novel molecular scaffolds that can improve the physicochemical and pharmacokinetic properties of drug candidates is of paramount importance. Thietane (B1214591) derivatives have emerged as valuable scaffolds due to their ability to act as bioisosteres for more common groups like gem-dimethyl, phenyl, or other cyclic systems. nih.gov Bioisosterism refers to the strategy of replacing a functional group within a biologically active molecule with another group that retains the biological activity but offers advantages in terms of properties like solubility, metabolic stability, or target binding. ajptr.comnih.gov

The incorporation of a thietane ring can lead to improved metabolic stability and aqueous solubility, which are critical parameters for drug development. researchgate.net For instance, the replacement of a metabolically labile group with a thietane can block pathways of metabolic degradation, thereby prolonging the half-life of a drug. The three-dimensional nature of the thietane ring also provides a fixed orientation for substituents, which can be advantageous for optimizing interactions with biological targets.

Role of Pyridylmethylamine Moieties As Ligands and Amine Functionalities

The pyridylmethylamine moiety is a well-established structural motif in coordination chemistry and medicinal chemistry. The pyridine (B92270) ring, with its nitrogen atom, can act as a Lewis base and participate in hydrogen bonding and π-stacking interactions. The amine group provides a site for further functionalization and can also act as a hydrogen bond donor or acceptor.

The combination of the pyridine ring and the amine group in a pyridylmethylamine structure creates a potent bidentate or tridentate ligand for metal ions. researchgate.net These ligands can form stable complexes with a variety of transition metals, and these complexes have found applications in catalysis and as therapeutic agents. In medicinal chemistry, pyridylmethylamine derivatives have been investigated as inhibitors of various enzymes, where the different parts of the moiety can interact with specific pockets of the enzyme's active site. nih.gov For example, derivatives have been studied as potential treatments for conditions like diabetes and as inhibitors of cholinesterases. nih.govjchemrev.com

Overview of Research Focus Areas for N Pyridin 2 Ylmethyl Thietan 3 Amine Analogues

Strategic Approaches to Thietane Ring Formation

The construction of the four-membered thietane ring is a key challenge in the synthesis of these compounds. Several strategies have been developed to form this sulfur-containing heterocycle.

Cyclic Thioetherification Reactions: Inter- and Intramolecular Processes

Cyclic thioetherification is a fundamental and widely used method for constructing thietane rings. This approach involves the formation of a carbon-sulfur bond to close the four-membered ring.

Intermolecular Reactions: A traditional and common method involves the reaction of 1,3-dihalogenated alkanes or their sulfonate ester equivalents with a sulfide (B99878) source, such as sodium sulfide. This intermolecular double displacement reaction, while effective for simple thietanes, can be limited in its application for more substituted derivatives due to competing elimination reactions and steric hindrance. For instance, the synthesis of 2,2- or 2,4-disubstituted thietanes using this method is often challenging.

Intramolecular Reactions: Intramolecular cyclization of γ-mercaptoalkanols or their derivatives offers a more controlled approach to thietane synthesis. This method involves the formation of a thiol or thiolate which then displaces a leaving group at the γ-position. For example, 3-mercaptopropan-1-ol can be cyclized using reagents like triphenylphosphine (B44618) diethoxide to form the thietane ring.

A notable application of this strategy is in the synthesis of complex molecules like thietanose nucleosides, which are sulfur analogues of biologically active oxetanocin A. In these syntheses, dimesylate derivatives of protected butane-1,2,3,4-tetraols are treated with sodium sulfide to yield the corresponding thietanose.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 1,3-dimesylate of 2,4-di-O-protected 1,2,3,4-butane-tetraol | Na2S | Protected thietanose | 62% | |

| 5-aldo-3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose | 1. Formaldehyde, NaOH2. MsCl3. Na2S | Spirothietane | - | |

| 3-mercaptopropan-1-ol unit | Ph3P(OEt)2 | Spirothietane derivative | - |

Photochemical [2+2] Cycloaddition Strategies in Thietane Synthesis

Photochemical [2+2] cycloaddition, also known as the thia-Paternò-Büchi reaction, provides a direct route to the thietane core. This reaction involves the photo-induced cycloaddition of a thiocarbonyl compound (a thione or thioamide) with an alkene. This method is particularly useful for the synthesis of multi-substituted and spirocyclic thietanes.

The reaction typically proceeds through the excitation of the thiocarbonyl compound to its triplet state, which then adds to the alkene. While this method is powerful, a significant limitation has been the instability of many thiocarbonyl compounds. researchgate.net To overcome this, recent developments have focused on the in situ generation of reactive thiocarbonyls. researchgate.net

For example, a visible-light photochemical domino reaction has been reported that involves the in situ generation of thiocarbonyls from pyrenacyl sulfides via a Norrish type II fragmentation, followed by the thia-Paternò-Büchi reaction with electron-rich alkenes. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Thiobenzophenone | Various olefins | Photochemical | Thietanes | researchgate.net |

| N-(α, β-unsaturated carbonyl)thioamides | - | Photolysis | Thietane-fused β-lactams | |

| Bis-thymine monomers | - | Two-photon irradiation | Cyclobutane (thietane analogue) | nih.gov |

Ring Expansion and Contraction Methodologies for Thietane Derivatives

The modification of existing ring systems provides another avenue for the synthesis of thietanes.

Ring Expansion: The expansion of three-membered thiirane (B1199164) (episulfide) rings is a well-developed strategy for synthesizing thietanes. rsc.org This can be achieved through both nucleophilic and electrophilic pathways. researchgate.net

Nucleophilic Ring Expansion: This involves the reaction of thiiranes with nucleophiles that can introduce a one-carbon unit. For instance, dimethyloxosulfonium methylide, generated from trimethyloxosulfonium iodide and sodium hydride, reacts with thiiranes to form thietanes. rsc.org The mechanism involves nucleophilic ring-opening of the thiirane followed by intramolecular displacement. rsc.org Another approach involves the rearrangement of 2-(1-haloalkyl)thiiranes in the presence of a base and a weak nucleophile, proceeding through a 1-thiabicyclo[1.1.0]butane intermediate.

Electrophilic Ring Expansion: The reaction of thiiranes with carbenes, often generated from sulfur ylides under transition-metal catalysis, can also lead to thietanes.

Ring Contraction: While less common than ring expansion, the contraction of five-membered thiolanes to thietanes has been reported in specific cases. For example, the treatment of 3-chloro-2-methylthiolane with water in ethanol (B145695) or sodium acetate (B1210297) in acetic acid results in a ring contraction to yield 2-(1-hydroxyethyl)thietane or 2-(1-acetoxyethyl)thietane, respectively. This process is believed to proceed through a thiiranium intermediate.

| Starting Ring | Method | Reagents | Product Ring | Reference |

| Thiirane | Nucleophilic Ring Expansion | Trimethyloxosulfonium iodide, NaH | Thietane | rsc.org |

| 2-(1-haloalkyl)thiirane | Nucleophilic Ring Expansion | Base, weak nucleophile | 3-substituted thietane | |

| Thiirane | Electrophilic Ring Expansion | Dimethylsulfonium acylmethylides, Rhodium catalyst | Functionalized thietane | |

| 3-chloro-2-methylthiolane | Ring Contraction | H2O/EtOH or NaOAc/AcOH | 2-substituted thietane |

Nucleophilic Cyclization Pathways to the Thietane Core

Nucleophilic cyclization represents a broad class of reactions for forming the thietane ring, often involving an intramolecular SN2 reaction where a sulfur nucleophile displaces a leaving group.

One strategy involves the nucleophilic ring-opening of three-membered heterocycles like oxiranes and aziridines, followed by an intramolecular displacement. For example, chiral thietanes have been synthesized from chiral thiirane-2-methanols under Mitsunobu conditions with a phenol (B47542) nucleophile. The reaction proceeds through the formation of a thiirane intermediate, which is then opened by the nucleophile, followed by intramolecular cyclization.

Similarly, bridged thietanes have been prepared from aziridine-2-methyl tosylates by ring-opening with ammonium (B1175870) tetrathiomolybdate, followed by intramolecular cyclization.

| Precursor Type | Key Transformation | Reagents | Product | Reference |

| γ-mercaptoalkanols | Direct cyclization | Ph3P(OEt)2 | Thietane | |

| Oxiranes with vicinal leaving groups | Nucleophilic ring-opening and intramolecular displacement | KSAc | Thietane-fused product | |

| Chiral thiirane-2-methanol | Nucleophilic ring-opening and intramolecular substitution | 3-nitrophenol, Mitsunobu conditions | Chiral thietane | |

| Aziridine-2-methyl tosylate | Nucleophilic ring-opening and intramolecular cyclization | Ammonium tetrathiomolybdate | Bridged thietane |

Transformation of Thiiranes via Ring Expansion

As mentioned in section 2.1.3, the ring expansion of thiiranes is a significant and versatile method for thietane synthesis. rsc.org This transformation can be initiated by various reagents and reaction conditions, leading to a diverse range of thietane derivatives. rsc.orgresearchgate.net

A facile method involves the reaction of thiiranes with dimethyloxosulfonium methylide. rsc.org This reaction is generally efficient and proceeds under mild conditions, making it a valuable tool for the preparation of thietanes from readily available thiiranes. rsc.org The process involves a nucleophilic attack of the ylide on the thiirane ring, leading to a ring-opened intermediate that subsequently undergoes an intramolecular cyclization to afford the thietane. rsc.org

Electrophilic ring expansions of thiiranes have also been explored. researchgate.net For instance, the reaction of thiiranes with carbenes generated from diazo compounds or sulfonium (B1226848) ylides can lead to the formation of thietanes. researchgate.net These reactions highlight the nucleophilic nature of the sulfur atom in the thiirane ring. researchgate.net

Methods for Incorporating the Pyridin-2-ylmethylamine Moiety

Once the thietane-3-amine core is established, or concurrently with its formation, the pyridin-2-ylmethyl group must be introduced. This can be achieved through several standard organic transformations.

A primary method for this transformation is reductive amination . This involves the reaction of thietan-3-one (B1315229) with pyridin-2-yl-methanamine in the presence of a reducing agent. A patent describes the reductive amination of thietan-3-ones with various amine derivatives to produce thietan-3-amines. google.com While this patent does not specifically mention pyridin-2-yl-methanamine, the described methodology is broadly applicable.

Another approach is the direct N-alkylation of thietan-3-amine with 2-(halomethyl)pyridine. This reaction would proceed via a standard nucleophilic substitution, where the amine group of the thietane attacks the benzylic-like position of the pyridine derivative, displacing the halide.

The synthesis of pyridin-2-yl-methanamine derivatives themselves can be achieved through various routes, including the reductive amination of cyanohydrins or the reduction of amides. google.comgoogle.com

For the synthesis of related structures, lithiation of N-(pyridin-3-ylmethyl) derivatives followed by reaction with an electrophile has been demonstrated as a viable method for functionalization. researchgate.net While this applies to a different isomer, it showcases a potential strategy for modifying the pyridine ring if needed.

| Method | Reactant 1 | Reactant 2 | Key Features | Reference |

| Reductive Amination | Thietan-3-one | Pyridin-2-yl-methanamine | Forms the C-N bond directly. | google.com |

| N-Alkylation | Thietan-3-amine | 2-(halomethyl)pyridine | Standard nucleophilic substitution. | General Knowledge |

| Reductive amination of cyanohydrins | Cyanohydrin | Pyridin-2-yl-methanamine | Synthesis of pyridin-2-yl-methylamine derivatives. | google.comgoogle.com |

| Lithiation | N-(pyridin-3-ylmethyl)pivalamide | Electrophile | Functionalization of the pyridine ring. | researchgate.net |

Amination Reactions (e.g., Reductive Amination, Alkylation)

Amination reactions are a cornerstone for the synthesis of this compound, providing direct routes to form the crucial secondary amine linkage.

Reductive Amination: This is a highly effective method for forming the C-N bond by reacting a carbonyl compound with an amine in the presence of a reducing agent. For the target molecule, this can be achieved in two ways:

Reaction of thietan-3-one with pyridin-2-ylmethanamine (B45004).

Reaction of pyridine-2-carboxaldehyde with thietan-3-amine.

The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. google.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their mildness and selectivity. organic-chemistry.org Borane complexes, such as 2-picoline-borane, are also effective and are noted for their stability and ease of handling, even allowing the reaction to proceed in water, contributing to greener chemistry principles. junsei.co.jp A patent for producing thietane-3-amines describes the condensation of thietan-3-ones with amine derivatives, followed by reduction, often performed at elevated temperatures (>80 °C) to drive the reaction. google.com

Interactive Data Table: Illustrative Conditions for Reductive Amination

| Carbonyl Precursor | Amine Precursor | Reducing Agent | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Ketone/Aldehyde | Primary/Secondary Amine | NaBH(OAc)₃ | Dichloroethane (DCE) | Room Temperature | organic-chemistry.org |

| Ketone/Aldehyde | Primary/Secondary Amine | BH₃·N(C₂H₅)₃ | Methanol | Mild Conditions | rsc.orgresearchgate.net |

| Thietan-3-one | Amine Derivative (NH₂-X) | NaBH₄ / LiBH₄ | Methanol / Ether | >80-120 °C, Autoclave | google.com |

| Ketone/Aldehyde | Ammonia / Amine | H₂ gas with Co catalyst | Water | 80 °C, 1-10 bar | organic-chemistry.org |

Alkylation: Direct alkylation offers another primary route where thietan-3-amine acts as a nucleophile, attacking an electrophilic pyridin-2-ylmethyl halide (e.g., 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine). chemguide.co.uk This reaction proceeds via an SN2 mechanism. A challenge with this method is the potential for multiple substitutions, where the newly formed secondary amine product can react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. chemguide.co.uk To favor the formation of the desired secondary amine, reaction conditions such as using a large excess of the primary amine (thietan-3-amine) can be employed. chemguide.co.uk

Nucleophilic Substitution Strategies for C-N Bond Formation

The formation of the thietane ring itself often involves key intramolecular nucleophilic substitution steps. nih.gov A common strategy for synthesizing 3-aminothietanes involves the use of thiirane precursors, such as 2-(chloromethyl)thiirane (B1265399). researchgate.net

In this approach, the reaction of 2-(chloromethyl)thiirane with an amine nucleophile, such as pyridin-2-ylmethanamine, can proceed via two competing pathways. The desired pathway involves an initial nucleophilic attack by the amine on the chloromethyl carbon, followed by a base-mediated intramolecular cyclization. Alternatively, a thiirane-to-thietane rearrangement can occur, where the amine attacks one of the thiirane ring carbons, leading to ring-opening, followed by an intramolecular cyclization that displaces the chloride ion to form the four-membered thietane ring. researchgate.net The selectivity of this process can be highly dependent on the solvent and reaction conditions. researchgate.net

Another powerful method involves the reaction of 1,3-dihaloalkanes with a sulfide source like sodium sulfide, which is a traditional and still widely applied route to the thietane backbone. nih.gov

Base-Promoted Cascade Reactions for Substituted Aminopyridines

The pyridin-2-ylmethanamine fragment can be synthesized from various precursors, and advanced methods exist for creating substituted aminopyridines. One such method is a base-promoted cascade reaction. acs.org This strategy allows for the synthesis of densely substituted 2-aminopyridines from N-propargylic β-enaminones and N-substituted formamides. acs.org The reaction proceeds smoothly at room temperature using a simple base like sodium hydroxide (B78521) and generates water as a byproduct, making it an efficient process. acs.org Such methodologies provide access to complex pyridine building blocks that can later be incorporated into the final target structure.

Convergent and Divergent Synthetic Pathways to the Integrated this compound Structure

Convergent Synthesis: This is the most direct and common approach for this target molecule. In a convergent synthesis, the two main structural fragments—thietan-3-amine and a pyridin-2-ylmethyl electrophile (like pyridine-2-carboxaldehyde or 2-(chloromethyl)pyridine)—are prepared independently through separate reaction sequences. They are then joined together in one of the final steps of the synthesis using one of the C-N bond-forming reactions described previously, such as reductive amination or nucleophilic alkylation. This approach maximizes efficiency by allowing for the optimization of each fragment's synthesis separately before the coupling step.

Divergent Synthesis: A divergent strategy begins with a common intermediate that already contains one of the core structures, which is then elaborated in different ways to produce a library of related compounds. While less common for a specific target like this, one could envision a divergent approach starting from a pre-formed N-(thietan-3-yl) scaffold. This scaffold could then be reacted with various substituted pyridin-2-yl electrophiles to generate a range of analogs. This strategy is particularly valuable in medicinal chemistry for structure-activity relationship studies. nih.gov

Stereoselective Synthesis of Chiral this compound and its Enantiomers

The thietane ring in this compound contains a stereocenter at the C3 position. Therefore, the compound exists as a pair of enantiomers. The synthesis of enantiomerically pure forms is of significant interest and can be achieved through several stereoselective strategies. nih.gov

Asymmetric Reduction: A leading strategy is the asymmetric reduction of the precursor, thietan-3-one. This can be accomplished using chiral catalysts, such as those based on transition metals (e.g., Iridium, Rhodium, Ruthenium) paired with chiral ligands. nih.govmdpi.com This method transforms the prochiral ketone into a chiral thietan-3-ol (B1346918) with high enantiomeric excess. The resulting chiral alcohol can then be converted to the chiral amine via methods like the Mitsunobu reaction followed by reduction, with inversion of stereochemistry.

Use of Chiral Starting Materials: An alternative is to construct the chiral thietane ring from a starting material that is already enantiomerically pure (a "chiral pool" approach). For instance, chiral thiirane-2-methanol can undergo nucleophilic ring-opening and subsequent intramolecular substitution to afford a chiral thietane. nih.govbeilstein-journals.org Similarly, chiral aziridines can be used as precursors, which undergo ring-opening to form intermediates that can be cyclized into chiral cyclic amines. mdpi.com

Enantioselective Cyclization: More advanced methods involve enantioselective cyclization reactions. For example, a nitrile anion cyclization strategy has been used to create substituted chiral pyrrolidines, and similar principles could be adapted for thietane synthesis. researchgate.net

Chiral Auxiliary or Reagent: Introducing a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a key reaction, after which the auxiliary is removed.

Interactive Data Table: Comparison of Stereoselective Synthesis Strategies

| Strategy | Description | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Reduction of a prochiral imine or enamine intermediate using a chiral catalyst. | High atom economy, high enantioselectivity often achievable. | Catalyst sensitivity, potential for catalyst poisoning by sulfur. | nih.govmdpi.com |

| Chiral Pool Synthesis | Start with an enantiopure building block (e.g., chiral epihalohydrin or amino acid). | Predictable stereochemistry, utilizes readily available starting materials. | Limited to the available chiral pool, may require more steps. | beilstein-journals.org |

| Asymmetric Cyclization | Cyclization of a prochiral substrate using a chiral catalyst to form the ring stereoselectively. | Potentially fewer steps, direct formation of the chiral core. | Development of suitable catalysts can be difficult. | researchgate.net |

| Kinetic Resolution | A chiral reagent or catalyst selectively reacts with one enantiomer of a racemic mixture, leaving the other behind. | Can be effective for separating enantiomers. | Maximum theoretical yield is 50% for the unreacted enantiomer. | nih.gov |

Reactivity Profile of the Thietane Ring System

The thietane ring is a notable structural motif found in various biologically active compounds and serves as a versatile synthetic intermediate. nih.govwikipedia.org Its chemistry is largely dictated by the ring strain and the presence of the sulfur atom.

The four-membered thietane ring is susceptible to cleavage under both nucleophilic and electrophilic conditions, a common pathway for relieving ring strain. britannica.com

Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the carbon atoms adjacent to the sulfur, leading to the opening of the ring. For instance, organolithium reagents are known to open the thietane ring. wikipedia.org This process involves the attack of the nucleophile on a ring carbon, followed by cleavage of a carbon-sulfur bond to yield a functionalized thiol after workup.

Electrophilic Ring-Opening: The thietane ring can be activated by electrophiles. Arynes, for example, can induce a ring-opening reaction that proceeds under mild conditions, allowing for the introduction of various nucleophiles in a three-component transformation. rsc.org Similarly, electrophilic carbenoids can trigger a ring expansion of related three-membered thiiranes to form thietanes, highlighting the susceptibility of sulfur heterocycles to electrophilic attack. acs.org These methods underscore the potential for electrophilically induced transformations of the thietane ring in this compound.

Thietane derivatives can undergo rearrangements and isomerizations, often driven by thermal energy, light, or catalysis. A notable transformation is the rearrangement of (1-haloalkyl)thiiranes into 3-substituted thietanes, which proceeds through an intramolecular nucleophilic substitution. beilstein-journals.org While this describes a synthetic route to thietanes, it also points to the dynamic relationship and potential for isomerization between three- and four-membered sulfur heterocycles. Mechanistic studies have also explored anionotropic rearrangements of related thiiranium ions into thietanium ions, indicating the possibility of skeletal reorganization under specific conditions. dntb.gov.ua

The sulfur atom in the thietane ring is readily oxidized to form the corresponding sulfoxide (B87167) (thietane-1-oxide) and sulfone (thietane-1,1-dioxide). researchgate.net These transformations can be achieved using common oxidizing agents such as hydrogen peroxide, potassium permanganate, or peracetic acid. researchgate.net

The oxidation to the sulfoxide level introduces a new stereocenter at the sulfur atom. Consequently, for a substituted thietane like this compound, the oxidation is expected to produce a mixture of cis and trans diastereomers. The ratio of these diastereomers is influenced by the nature of the substituent at the C3 position of the thietane ring. researchgate.net Further oxidation of either the cis/trans sulfoxide mixture or the parent thietane yields the single, achiral sulfone.

Table 1: Predicted Oxidation Reactions of the Thietane Ring

| Reactant | Oxidizing Agent | Predicted Product(s) | Key Observations |

|---|---|---|---|

| This compound | 1 equivalent H₂O₂ or NaIO₄ | This compound-1-oxide (cis/trans mixture) | Formation of two diastereomeric sulfoxides. researchgate.net |

| This compound | Excess H₂O₂ or KMnO₄ | This compound-1,1-dioxide | Oxidation to the sulfone. researchgate.net |

| This compound-1-oxide | H₂O₂ or other strong oxidant | This compound-1,1-dioxide | Further oxidation of the sulfoxide. researchgate.net |

Reactivity of the Pyridin-2-ylmethylamine Functionality

The pyridin-2-ylmethylamine fragment contains two key reactive sites: the secondary amine and the pyridine nitrogen atom.

The secondary amine group is nucleophilic and is expected to undergo a variety of common amine reactions.

Alkylation: Reaction with alkyl halides or other alkylating agents will lead to the formation of the corresponding tertiary amine. N-dealkylation, the reverse process, is also a significant transformation in amine chemistry. mdpi.com Regioselective N-alkylation is a common strategy in organic synthesis. organic-chemistry.org

Acylation: Treatment with acyl chlorides or anhydrides will yield the corresponding amide. This reaction is typically robust and high-yielding.

Condensation: The secondary amine can react with aldehydes and ketones. For instance, condensation with an aldehyde can lead to the formation of an iminium ion, which can then be involved in further reactions, such as the aza-Friedel–Crafts reaction, to form C-C bonds. nih.gov Such condensation-based methods are powerful tools for the C-H bond functionalization of amines. nih.gov

Table 2: Predicted Reactions of the Secondary Amine

| Reaction Type | Reagent Example | Predicted Product Class | Mechanism |

|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine | Nucleophilic substitution (Sₙ2) by the amine nitrogen on the alkyl halide. |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Nucleophilic acyl substitution. |

| Condensation | Benzaldehyde (C₆H₅CHO) | Iminium Ion Intermediate | Nucleophilic attack on the carbonyl, followed by dehydration. nih.gov |

The pyridine ring contains a nitrogen atom with a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. imperial.ac.uk This makes the pyridine nitrogen basic and readily available for protonation or coordination to Lewis acids.

In the presence of an acid, the pyridyl nitrogen of this compound will be protonated to form a pyridinium (B92312) salt. The basicity of pyridine itself is characterized by a pKa of 5.2 for its conjugate acid. The substituents on the ring can influence this value. The secondary amine nitrogen is also basic. The relative basicity will determine the site of initial protonation, with the more basic nitrogen being protonated first. In strongly acidic media, both nitrogens can be protonated.

Table 3: Predicted Protonation Equilibria

| Nitrogen Atom | Predicted pKₐ of Conjugate Acid | Comments |

|---|---|---|

| Pyridyl Nitrogen | ~5.0 - 5.5 | Similar to pyridine (pKa 5.2). The alkylamine substituent has a minor electronic effect. imperial.ac.uk |

| Secondary Amine Nitrogen | ~8.5 - 9.0 | Expected to be more basic than the pyridyl nitrogen, similar to other secondary alkylamines. |

Reactions at the Methylene (B1212753) Bridge Connecting Pyridine and Amine

The methylene bridge (-CH2-) linking the pyridine ring and the amine group is a potential site for chemical modification. While direct experimental data on this compound is limited, reactivity can be inferred from related pyridin-ylmethylamine derivatives.

One significant transformation is the deprotonation of the methylene group to form a carbanion. This is typically achieved using a strong base, such as an organolithium reagent like t-butyllithium. The resulting lithiated species can then react with various electrophiles. This approach has been demonstrated for N-(pyridin-3-ylmethyl) derivatives, where lithiation occurs at the methylene bridge and the pyridine ring. researchgate.net For this compound, a similar reaction would likely lead to a mixture of products, with substitution at the methylene bridge being a significant outcome.

Table 1: Potential Reactions at the Methylene Bridge

| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |

|---|---|---|---|

| Lithiation and Alkylation | 1. t-BuLi, THF, -78 °C2. Electrophile (e.g., CH3I) | N-(1-(Pyridin-2-yl)ethyl)thietan-3-amine | The strong base can also deprotonate the amine and the pyridine ring, leading to potential side products. |

| Oxidation | Strong oxidizing agents (e.g., KMnO4) | (Pyridin-2-yl)(thietan-3-ylamino)methanone | This would represent a complete oxidation of the methylene bridge to a carbonyl group, forming an amide. |

The acidity of the methylene protons is enhanced by the adjacent electron-withdrawing pyridine ring, making deprotonation more favorable than for a simple alkyl amine.

Synergistic Reactivity Between the Thietane Ring and the Pyridyl Amine Group

The close proximity of the thietane ring and the pyridyl amine moiety suggests the possibility of synergistic or cooperative reactivity, where one group influences the reactivity of the other.

The pyridyl amine portion of the molecule is an excellent metal ligand, capable of coordinating to a variety of transition metals through the pyridine nitrogen and the secondary amine. Such coordination could have several effects on the reactivity of the thietane ring:

Activation of the Thietane Ring: Coordination of a Lewis acidic metal center to the pyridyl amine could increase the ring strain of the thietane by inducing conformational changes, potentially making it more susceptible to nucleophilic attack and ring-opening reactions.

Directed Reactions: A coordinated metal could serve as a template, directing incoming reagents to a specific site on the thietane ring.

Conversely, the thietane ring can influence the properties of the pyridyl amine group. The sulfur atom in the thietane can be oxidized to a sulfoxide or a sulfone. These oxidized derivatives would be more electron-withdrawing, which would decrease the basicity and nucleophilicity of the secondary amine and the pyridine nitrogen.

Table 2: Potential Synergistic Reactions

| Reactant Moiety | Reagents and Conditions | Potential Effect on Other Moiety | Potential Product(s) |

|---|---|---|---|

| Pyridyl Amine | Metal salt (e.g., PdCl2, Cu(OAc)2) | Enhanced thietane ring strain | Metal complex of this compound |

| Thietane (Sulfur) | Oxidizing agent (e.g., m-CPBA, H2O2) | Decreased basicity of amine and pyridine | This compound 1-oxide or 1,1-dioxide |

The synthesis of related N-(thietan-3-yl)azaheterocycles has been achieved through the reaction of a nucleophilic nitrogen with 2-chloromethylthiirane. researchgate.net This suggests that the pyridyl amine nitrogen of a precursor could potentially react intramolecularly if a suitable leaving group is present on a side chain attached to the thietane, leading to complex fused ring systems.

Computational Investigations of Reaction Pathways and Transition States

Due to the challenges in studying the reactive intermediates and transition states of reactions involving strained rings like thietane, computational chemistry provides a powerful tool for investigation. While specific computational studies on this compound are not yet available in the literature, the types of investigations that would be valuable can be outlined based on studies of similar molecules, such as oxetanes. nih.gov

Density Functional Theory (DFT) and other high-level ab initio methods would be the preferred computational approaches. Key areas of investigation would include:

Conformational Analysis: Determining the most stable conformations of the molecule and the energy barriers between them. This is crucial for understanding how the flexible pyridylmethylamine side chain is oriented with respect to the rigid thietane ring.

Ring Strain Energy: Quantifying the strain energy of the thietane ring in the context of the entire molecule. This would help in predicting its susceptibility to ring-opening reactions.

Reaction Pathway Modeling:

Lithiation: Calculating the activation energies for deprotonation at the methylene bridge versus other potential sites (e.g., the amine N-H or the pyridine ring) to predict the most likely site of reaction.

Ring Opening: Modeling the reaction pathways for nucleophilic attack on the thietane ring, including the structures and energies of the transition states. This would help in understanding the regioselectivity of ring opening (i.e., which C-S bond is broken).

Oxidation: Investigating the mechanism of sulfur oxidation to the sulfoxide and sulfone, and how this affects the electronic properties of the rest of the molecule.

Table 3: Focus of Potential Computational Studies

| Area of Investigation | Computational Method | Key Information Gained |

|---|---|---|

| Molecular Geometry and Conformation | DFT (e.g., B3LYP), MP2 | Preferred 3D structure, dihedral angles, intramolecular interactions. |

| Reaction Energetics of Lithiation | DFT with a suitable basis set | Activation barriers for deprotonation at different sites, stability of the resulting carbanions. |

| Thietane Ring-Opening Mechanisms | Transition state searching algorithms (e.g., QST2/3) | Geometries and energies of transition states, reaction intermediates, and prediction of regioselectivity. |

These computational studies would provide valuable insights into the reactivity of this compound and guide future experimental work.

Despite a comprehensive search for scientific literature, no specific information was found regarding the coordination chemistry, synthesis of metal complexes, or crystal structures of the chemical compound This compound .

The performed searches yielded results for structurally related but distinct ligands, including:

N-(pyridin-2-ylmethyl)pyridine-3-amine

Bis(pyridin-2-ylmethyl)amine

Tris(pyridin-2-ylmethyl)amine

Other pyridine and amine derivatives

These related compounds are known to form a variety of coordination complexes with transition metals, exhibiting diverse structural and electronic properties. For instance, ligands like bis(pyridin-2-ylmethyl)amine and tris(pyridin-2-ylmethyl)amine are well-documented for their ability to act as tridentate or tetradentate chelating agents, respectively, forming stable complexes with metals such as copper, zinc, and rhenium. nih.govnih.govresearchgate.net The coordination geometry of these complexes is influenced by the nature of the metal ion and the ligand framework.

However, the specific combination of a pyridin-2-ylmethyl group with a thietan-3-amine moiety in a single ligand and its subsequent coordination behavior with metal ions does not appear to be documented in the available scientific literature based on the conducted searches. The thietane ring, a four-membered heterocycle containing a sulfur atom, would introduce unique steric and electronic characteristics to the ligand, potentially leading to novel coordination chemistry.

Without any published research on this compound, it is not possible to provide the detailed analysis of its ligand attributes, synthesis of metal complexes, or crystal structure elucidations as requested in the article outline. Further experimental research would be required to explore the coordination chemistry of this particular compound.

Synthesis and Structural Characterization of Metal Complexes

Advanced Spectroscopic Characterization (e.g., EPR, UV-Vis) of Metal Complexes

The spectroscopic properties of metal complexes with this compound are anticipated to be highly informative of their geometric and electronic structures. Analysis of analogous pyridyl-containing amine complexes provides insight into the expected spectral features.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectra of complexes featuring the pyridyl-amine framework are typically characterized by intense absorptions. For instance, iron(III) complexes with similar tridentate pyridyl ligands exhibit notable charge-transfer bands. rsc.org The energy of these bands, such as the phenolate-to-iron(III) charge-transfer transition, is sensitive to the coordination environment and the ligand-to-metal ratio. rsc.org In other examples, such as dichloroferrous complexes with aminomethylpyridyl-containing ligands, the absence of metal-to-ligand charge transfer (MLCT) bands in the UV-Vis spectrum can be a key indicator of a specific coordination mode, such as a tridentate chelation. capes.gov.br For copper(II) complexes with N- and O-donor pyrazolyl and pyridine ligands, intense bands below 300 nm are often assigned to intra-ligand π → π* and n → π* electronic transitions, with shifts upon coordination confirming the ligand's interaction with the metal center. scirp.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for probing the environment of paramagnetic metal centers, such as iron(III) or copper(II). For high-spin iron(III) complexes with related pyridyl and benzimidazolyl ligands, the EPR spectra are crucial for determining the coordination geometry. These spectra often reveal rhombically distorted octahedral co-ordination, and the precise g-values are influenced by variations in the donor atoms and stereochemistry of the ligands. rsc.org The analysis of EPR spectra helps in understanding the Lewis acidity of the iron(III) center in these coordination compounds. rsc.org

Interactive Data Table: Spectroscopic Data for Analogous Pyridyl-Amine Metal Complexes

| Complex/Ligand System | Metal Ion | Technique | Key Spectral Features | Reference |

| Trichloro[bis(pyridin-2-ylmethyl)amine]iron(III) | Fe(III) | EPR, UV-Vis | Rhombically distorted octahedral coordination; Sensitive charge-transfer bands. | rsc.org |

| Dichloroferrous complex with N-methyl-bis(2-bromo 6-pyridylmethyl)amine | Fe(II) | UV-Vis | Absence of MLCT bands indicates tridentate coordination. | capes.gov.br |

| Copper malonate with 4,4'-trimethylenedipyridine | Cu(II) | UV-Vis | Intense band at 286 nm attributed to intra-ligand and ligand-to-metal charge transfer. | scirp.org |

Diversity of Coordination Modes and Resulting Supramolecular Architectures (e.g., Cyclic Dimers, Coordination Polymers)

The this compound ligand, featuring a pyridine nitrogen, an amine nitrogen, and a thietane sulfur, possesses multiple potential donor atoms. This versatility allows for a variety of coordination modes, leading to the formation of diverse and complex supramolecular structures. The primary coordination is expected to occur in a bidentate fashion through the pyridine and amine nitrogen atoms, forming a stable five-membered chelate ring.

Cyclic Dimers: A prominent structural motif observed in closely related systems is the formation of discrete, cyclic binuclear complexes. A key example is the silver(I) complex with N-(pyridin-2-ylmethyl)pyridin-2-amine, an analogue where the thietane is replaced by pyridine. In this compound, two ligands bridge two silver(I) cations, with each metal ion being coordinated by two pyridine nitrogen atoms from different ligands. This arrangement results in a well-defined, centrosymmetric 14-membered cyclic dimer. nih.gov The formation of such a stable ring structure is a significant aspect of the supramolecular chemistry of this ligand family.

Coordination Polymers: Beyond discrete dimers, these ligands are capable of forming extended one-, two-, or three-dimensional coordination polymers. The specific architecture is influenced by the choice of metal, the counter-ion, and reaction conditions. For example, copper(I) halide complexes with the N-(pyridin-2-ylmethyl)pyridin-2-amine ligand have been shown to form two-dimensional brick-wall type coordination polymers. nih.gov In these structures, rhomboid Cu₂X₂ (X = Br, I) units act as nodes that are interconnected by the bridging dipyridyl ligands. nih.gov Similarly, dinuclear nickel(II) complexes with related pyridine-substituted bis(triazolylmethyl)amine ligands demonstrate how two metal centers can be bridged by components of the ligands to form discrete dinuclear units, which can be precursors to larger polymers. elsevierpure.com Ligands such as 3-aminopyridine (B143674) can also link metal centers into polymeric chains. elsevierpure.com

Electronic Structure and Bonding Analysis in this compound Metal Complexes

The primary bonding mode is anticipated to be a facial or meridional N,N'-chelation, creating a thermodynamically stable five-membered ring. The electronic structure of these complexes can be thoroughly investigated using computational methods like Density Functional Theory (DFT). Such calculations provide a detailed picture of the molecular orbitals, charge distribution, and the nature of the metal-ligand bonds.

For analogous systems, theoretical studies elucidate the ground states and electronic properties. researchgate.net These analyses can confirm the spin states of the metal ions and explain observed spectroscopic and magnetic properties. For example, in trigonal bipyramidal iron(II) complexes with similar aminomethylpyridyl ligands, the combination of spectroscopic data and theoretical analysis provides unequivocal criteria for determining the coordination mode of the ligand. capes.gov.br The electronic effects of the ligand, such as the σ-donor and π-acceptor capabilities of the pyridine ring, play a crucial role in modulating the electronic properties of the metal center.

Redox Properties and Electrochemistry of Metal-N-(Pyridin-2-ylmethyl)thietan-3-amine Complexes

The electrochemical behavior of metal complexes is profoundly influenced by the coordinating ligands. The this compound ligand is expected to stabilize various oxidation states of coordinated metal ions, giving rise to interesting redox properties.

Studies on analogous iron(III) complexes with tridentate pyridyl ligands have shown that stereochemical and donor atom variations have a significant effect on the Fe(III)-Fe(II) redox potentials. rsc.org The ligand structure directly impacts the Lewis acidity of the iron(III) center. For instance, the formation of a 1:2 metal-ligand complex can lead to a more negative Fe(III)-Fe(II) redox potential compared to the corresponding 1:1 complex, indicating that the higher coordination by the ligand makes the iron(III) center more difficult to reduce. rsc.org The investigation of these properties is typically carried out using cyclic voltammetry, which can reveal the potentials and reversibility of redox events.

Interactive Data Table: Redox Potential Data for an Analogous Iron Complex

| Complex | Redox Couple | Potential (E₁/₂) | Comments | Reference |

| [FeL¹₂]Cl where HL¹ = N-(pyridin-2-ylmethyl)salicylideneamine | Fe(III)/Fe(II) | More negative than 1:1 complex | The 1:2 complex is more difficult to reduce. | rsc.org |

This highlights how the coordination environment created by pyridyl-amine type ligands can be used to tune the redox properties of metal centers, a key aspect for applications in catalysis and materials science.

Advanced Spectroscopic and Computational Investigations of N Pyridin 2 Ylmethyl Thietan 3 Amine

Computational Studies on Molecular Structure and Energetics

Computational chemistry provides powerful tools for investigating the structural and energetic properties of molecules in the absence of experimental data. For a molecule like N-(Pyridin-2-ylmethyl)thietan-3-amine, where specific research is scarce, theoretical methods such as Density Functional Theory (DFT) and ab initio calculations are invaluable for predicting its molecular characteristics.

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Ground State Geometries

Quantum chemical calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. These calculations solve the Schrödinger equation, albeit with approximations, to find the geometry that corresponds to the lowest electronic energy.

For this compound, methods like DFT, particularly with hybrid functionals such as B3LYP, are well-suited for optimizing the molecular geometry. researchgate.netnih.gov These methods balance computational cost with accuracy, providing reliable predictions of bond lengths, bond angles, and dihedral angles. An appropriate basis set, such as 6-31G(d,p) or larger, would be necessary to accurately describe the electronic structure of a molecule containing nitrogen and sulfur. nih.govresearchgate.net

The predicted ground state geometry would feature a puckered thietane (B1214591) ring, as is characteristic for this four-membered heterocycle. tandfonline.com The pyridine (B92270) ring would be planar, and the methylene (B1212753) bridge would connect these two moieties. The nitrogen of the thietan-3-amine (B45257) group would adopt a trigonal pyramidal geometry. The table below outlines the predicted key geometric parameters for the molecule based on typical values for similar fragments.

Interactive Table: Predicted Ground State Geometrical Parameters

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C (pyridine) | C (methylene) | ~1.51 Å | |

| C (methylene) | N (amine) | ~1.47 Å | ||

| N (amine) | C (thietane) | ~1.47 Å | ||

| C (thietane) | S (thietane) | ~1.85 Å | ||

| N (amine) | H | ~1.01 Å | ||

| Bond Angle | C (pyridine) | C (methylene) | N (amine) | ~112° |

| C (methylene) | N (amine) | C (thietane) | ~115° | |

| C (thietane) | S (thietane) | C (thietane) | ~78° | |

| Dihedral Angle | C-C-N-C | See Conformational Analysis |

Conformational Analysis and Energy Landscapes of the Molecule

For this compound, several key rotational barriers would define its conformational landscape:

Rotation around the Pyridine-CH2 bond: This would determine the orientation of the pyridine ring relative to the rest of the molecule.

Rotation around the CH2-N bond: This rotation would position the pyridin-2-ylmethyl group relative to the thietane ring.

Rotation around the N-Thietane bond: This defines the orientation of the substituent on the thietane ring.

Thietane Ring Puckering: The thietane ring itself is not planar and undergoes a "puckering" motion, rapidly interconverting between two equivalent puckered conformations. acs.orgresearchgate.net

A potential energy surface (PES) scan, performed using computational methods, can map the energy of the molecule as a function of these rotations. The results would likely show several local energy minima, corresponding to stable conformers. The most stable conformer (global minimum) would likely be a "staggered" arrangement that minimizes steric hindrance between the bulky pyridine and thietane rings. youtube.comyoutube.com Gauche and eclipsed conformations would represent higher energy states. youtube.comyoutube.com The energy barrier to interconversion between conformers could also be calculated, providing insight into the molecule's flexibility at different temperatures.

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These spectra provide a unique "fingerprint" that is characteristic of the molecule's structure and bonding.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to these vibrations. For this compound, characteristic IR bands are expected for its constituent functional groups. DFT calculations can also be used to predict the vibrational frequencies, which often show good agreement with experimental data. nih.gov

Interactive Table: Predicted Infrared (IR) Vibrational Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Methylene & Thietane | 2850 - 3000 | Medium |

| C=N, C=C Stretch | Pyridine Ring | 1580 - 1620 | Strong |

| N-H Bend | Secondary Amine | 1500 - 1600 | Medium |

| CH₂ Scissoring | Methylene & Thietane | 1450 - 1470 | Medium |

| C-N Stretch | Amine | 1250 - 1350 | Medium |

| Ring Vibrations | Pyridine Ring | 1000 - 1100 | Strong |

| C-S Stretch | Thietane Ring | 600 - 700 | Weak |

Raman Spectroscopy Vibrational Fingerprints

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a molecule and observing the frequency shifts in the scattered light. Raman is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would be expected to show strong signals for the pyridine ring breathing modes, which are characteristic of the aromatic system. aps.orgresearchgate.net The C-S bond and skeletal vibrations of the thietane ring would also be Raman active.

Interactive Table: Predicted Raman Vibrational Bands

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Strong |

| C-H Stretch (Aliphatic) | Methylene & Thietane | 2850 - 3000 | Medium |

| Ring Breathing | Pyridine Ring | 990 - 1030 | Very Strong |

| CH₂ Twist/Wag | Methylene & Thietane | 1200 - 1400 | Weak |

| Thietane Ring Deformation | Thietane Ring | 800 - 950 | Medium |

| C-S Stretch | Thietane Ring | 600 - 700 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. The chemical environment of each nucleus determines its specific resonance frequency (chemical shift).

For this compound, both ¹H and ¹³C NMR would provide crucial structural information. The ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring, the methylene bridge, and the thietane ring. The splitting patterns of these signals (due to spin-spin coupling) would reveal the connectivity of the atoms. The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-6 | ¹H | ~8.5 | - |

| Pyridine H-3, H-4, H-5 | ¹H | ~7.1 - 7.7 | - |

| Methylene (-CH₂-) | ¹H | ~3.9 | ~55 |

| Thietane H-3 (-CH-) | ¹H | ~3.5 - 4.0 | ~45-50 |

| Thietane H-2, H-4 (-CH₂-) | ¹H | ~3.0 - 3.6 | ~30-35 |

| Amine N-H | ¹H | Variable (broad) | - |

| Pyridine C-2 | ¹³C | - | ~158 |

| Pyridine C-6 | ¹³C | - | ~149 |

| Pyridine C-4 | ¹³C | - | ~136 |

| Pyridine C-3, C-5 | ¹³C | - | ~121-123 |

The chemical shifts are highly dependent on the solvent and the specific conformation of the molecule in solution. siftdesk.org The presence of the nitrogen atom in the pyridine ring causes the adjacent protons (H-6) to be significantly deshielded, appearing at a higher chemical shift. pw.edu.plresearchgate.net Similarly, the carbons of the thietane ring are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule. The predicted spectra for this compound would feature distinct signals corresponding to the pyridinyl, methyl, and thietanyl protons and carbons.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals in three principal regions. The aromatic region would be dominated by the four protons of the pyridine ring. The proton at position 6 (H-6), being adjacent to the nitrogen atom, is anticipated to be the most deshielded. The methylene bridge protons (H-a) would likely appear as a sharp singlet, shifted downfield due to the adjacent nitrogen atoms. The protons on the thietane ring would exhibit complex splitting patterns due to geminal and vicinal coupling, with the methine proton (H-b) at the C-3 position appearing as a multiplet.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. The pyridine ring would display five signals, with the carbons adjacent to the nitrogen (C-2 and C-6) resonating at the lowest field. The methylene bridge carbon (C-a) and the carbons of the thietane ring would appear in the aliphatic region of the spectrum. The carbon attached to the amine (C-3) would be shifted downfield compared to the other thietane carbons. openstax.orgpressbooks.pub

Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Atom Label | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Py-H6 | 8.4 - 8.6 | - | Doublet, deshielded by adjacent N |

| Py-H4 | 7.6 - 7.8 | - | Triplet of doublets |

| Py-H3 | 7.2 - 7.4 | - | Doublet |

| Py-H5 | 7.1 - 7.3 | - | Triplet |

| H-a (-CH₂-) | 3.8 - 4.0 | 55 - 60 | Singlet, adjacent to N and Py |

| H-b (Thietan-3-CH) | 3.5 - 3.8 | 50 - 55 | Multiplet |

| H-c (Thietan-2,4-CH₂) | 3.0 - 3.4 | 30 - 35 | Multiplet |

| Py-C2 | - | 158 - 162 | Quaternary, attached to CH₂ |

| Py-C6 | - | 148 - 150 | Attached to H-6 |

| Py-C4 | - | 136 - 138 | Attached to H-4 |

| Py-C3 | - | 121 - 123 | Attached to H-3 |

| Py-C5 | - | 121 - 123 | Attached to H-5 |

Advanced NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show strong correlations between the adjacent protons on the pyridine ring (H-3 with H-4, H-4 with H-5). It would also map the coupling network within the thietane ring, showing correlations between the methine proton (H-b) and the methylene protons (H-c).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the aromatic proton signals to the pyridine carbon signals and the aliphatic protons to their respective thietane and methylene bridge carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for connecting different fragments of the molecule. Key expected correlations would include a cross-peak between the methylene protons (H-a) and the C-2 and C-3 carbons of the pyridine ring, as well as a crucial correlation between these same methylene protons (H-a) and the C-3 carbon of the thietane ring (C-b), unequivocally confirming the N-linkage between the two main structural moieties.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight.

The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, resulting in a resonance-stabilized cation. openstax.orgpressbooks.pubyoutube.com Two principal α-cleavage fragmentations are predicted for this molecule:

Cleavage of the N-CH₂ bond: Loss of the thietan-3-amino radical would generate the highly stable pyridin-2-ylmethyl cation. This fragment is expected to be a major peak in the spectrum.

Cleavage of the N-Thietane bond: Loss of the pyridin-2-ylmethyl radical would generate the thietan-3-amine cation.

Another significant fragmentation process could involve the cleavage of the strained thietane ring itself.

Predicted Key Fragments in Mass Spectrometry

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 194 | [C₁₀H₁₄N₂S]⁺ | Molecular Ion (M⁺) |

| 92 | [C₆H₆N]⁺ | α-cleavage, formation of pyridin-2-ylmethyl cation |

| 102 | [C₄H₈NS]⁺ | α-cleavage, formation of thietan-3-amine cation |

Advanced Applications and Research Potential of N Pyridin 2 Ylmethyl Thietan 3 Amine

Contributions to Supramolecular Chemistry and Materials Science

Incorporation into Functional Materials (e.g., Polymer Chemistry)

The structure of N-(Pyridin-2-ylmethyl)thietan-3-amine suggests its potential as a monomer or a functional additive in polymer science. The pyridine (B92270) ring and the secondary amine can act as coordination sites for metal ions, opening possibilities for creating metallopolymers. These materials, where metal complexes are integrated into a polymer backbone, can exhibit a range of interesting electronic, optical, or catalytic properties.

For instance, related palladium(II) complexes featuring N,N'-bidentate ligands have been shown to be active catalysts for the polymerization of methyl methacrylate (B99206) (MMA). While not containing a thietane (B1214591), these complexes demonstrate the utility of the pyridinyl-amine scaffold in initiating or controlling polymerization processes. The incorporation of this compound could lead to polymers with tailored properties, where the thietane sulfur atom might offer a site for post-polymerization modification or influence the bulk properties of the material.

Table 1: Examples of Related Pyridine-based Ligands in Polymerization

| Catalyst/Ligand | Polymerization Application | Resulting Polymer | Reference |

|---|

The presence of the thietane ring could also be exploited in the development of responsive materials. The strained four-membered ring can be opened under specific stimuli (e.g., chemical, thermal), which could be used to alter the polymer's structure and properties, leading to applications in smart materials or drug delivery systems.

Utility as a Versatile Building Block in Synthetic Organic Chemistry

The bifunctional nature of this compound makes it a promising building block for the synthesis of more elaborate molecules.

This compound serves as a valuable starting material for constructing more complex heterocyclic frameworks. The pyridine and amine nitrogens, along with the thietane sulfur, provide multiple reactive sites for cyclization reactions. For example, N-(pyridin-2-yl)imidates have been used to synthesize other N-heterocycles like 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine. sigmaaldrich.com This demonstrates the principle of using a pyridyl-amine framework to build larger, more complex heterocyclic systems.

Similarly, the thietane ring itself is a useful intermediate in organic synthesis for creating sulfur-containing compounds. nih.gov Ring-expansion reactions of thietanes can lead to larger sulfur-containing heterocycles like tetrahydrothiophenes or thiazines, while ring-opening reactions can provide access to functionalized acyclic thiols. The combination of the pyridine unit with the reactive thietane ring in a single molecule offers a direct route to novel, polyfunctionalized heterocyclic systems that could be of interest in medicinal chemistry and materials science.

The term "scaffold" in chemistry refers to a core molecular structure upon which various functional groups can be appended to create a library of related compounds. Pyridine-based structures are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in FDA-approved drugs. nih.gov They offer a rigid framework with defined vectors for substitution.

This compound combines the flat, aromatic pyridine scaffold with the non-planar, three-dimensional structure of the thietane ring. This fusion of 2D and 3D structural elements is highly desirable in modern drug discovery for creating molecules with improved spatial complexity, which can lead to better binding selectivity and pharmacological properties. Thietanes are increasingly used as bioisosteres for other groups to enhance properties like metabolic stability and solubility. The rigid yet puckered nature of the thietane ring in this compound provides a unique three-dimensional framework that can be systematically decorated to explore new chemical space. For example, thieno[2,3-d]pyrimidines have been explored as novel scaffolds for acetylcholinesterase inhibitors, highlighting the value of sulfur-containing heterocycles in scaffold design. ekb.eg

Potential in Bioinorganic Chemistry (e.g., Mimicking Metalloproteins)

A significant potential application of this compound lies in the field of bioinorganic chemistry, particularly in the design of ligands to mimic the active sites of metalloproteins. Many enzymes feature a metal ion coordinated by nitrogen and sulfur atoms from amino acid residues like histidine and cysteine.

The this compound molecule is an excellent candidate for a tridentate ligand, capable of coordinating to a metal center through three atoms: the pyridine nitrogen (N_py), the amine nitrogen (N_amine), and the thietane sulfur (S_thietane). This N,N,S donor set is relevant for modeling the active sites of various metalloenzymes.

Research on related pyridyl-amine ligands has shown their remarkable ability to form stable complexes with a variety of metal ions. For example, N-(pyridin-2-ylmethyl)aniline derivatives readily form complexes with copper(II). researchgate.net Furthermore, silver(I) complexes with N-(pyridin-3-ylmethyl)pyridine-2-amine have been shown to form helical coordination polymers. nih.gov The synthesis of meso-(pyridin-2-ylmethyl)porphyrins and their metalation with Zn(II) and Ni(II) further underscore the utility of the pyridin-2-ylmethyl motif in creating complex coordination environments. academie-sciences.fr

The inclusion of the "soft" sulfur donor from the thietane ring makes this compound particularly interesting for coordinating with soft metal ions such as Cu(I), Cu(II), Zn(II), and Ni(II), which are common in biological systems. By studying the coordination chemistry of this ligand, researchers could gain insight into the structure, spectroscopy, and reactivity of metalloprotein active sites.

Table 2: Coordination Behavior of Related Pyridyl-Amine Ligands

| Ligand | Metal Ion | Resulting Structure | Key Feature | Reference |

|---|---|---|---|---|

| N-(pyridin-2-ylmethyl)aniline derivatives | Cu(II) | Mononuclear, Dinuclear, or Polynuclear Complexes | N,N'-bidentate coordination | researchgate.net |

| N-(pyridin-3-ylmethyl)pyridine-2-amine | Ag(I) | Helical Coordination Polymer | N,N'-bidentate coordination from two ligands to one metal | nih.gov |

Future Research Directions and Unexplored Avenues for N Pyridin 2 Ylmethyl Thietan 3 Amine

Development of Sustainable and Green Synthetic Methodologies

The synthesis of N-(Pyridin-2-ylmethyl)thietan-3-amine and its derivatives is an area ripe for the application of green chemistry principles. Traditional synthetic routes for related amine compounds often involve multi-step processes with the use of hazardous reagents and solvents, leading to significant waste generation. nih.govunibo.it Future research should prioritize the development of more environmentally benign and sustainable synthetic methods.

Key areas for investigation include:

Catalytic Hydrogenation: Exploring the use of heterogeneous catalysts for the reductive amination of a suitable thietanone precursor with 2-aminomethylpyridine. mdpi.com Catalysts based on earth-abundant metals would be particularly desirable.

One-Pot Reactions: Designing one-pot, multi-component reactions that combine commercially available starting materials to form the target molecule in a single, efficient step, thereby reducing the number of synthetic and purification steps. nih.gov

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate reaction times and improve yields, a technique that has proven effective for the synthesis of other pyridine (B92270) derivatives. nih.gov

Bio-based Solvents and Reagents: Exploring the use of renewable solvents and reagents to minimize the environmental footprint of the synthesis. youtube.comnih.gov

A comparative analysis of potential green synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Green Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Catalytic Reductive Amination | High atom economy, potential for high selectivity. | Catalyst cost and stability, optimization of reaction conditions. |

| One-Pot Multi-component Reaction | Reduced reaction time, lower solvent usage, simplified purification. | Finding suitable reaction conditions for multiple steps, potential for side reactions. |

| Microwave-Assisted Synthesis | Rapid reaction rates, often higher yields. | Scale-up limitations, specialized equipment required. |

Discovery of Novel Reactivity and Transformation Pathways

The unique combination of a nucleophilic secondary amine, a basic pyridine nitrogen, and a strained thietane (B1214591) ring in this compound suggests a rich and largely unexplored reactivity profile. Future research should focus on elucidating the chemical transformations this molecule can undergo.

Potential areas of exploration include:

Ring-Opening Reactions: Investigating the selective opening of the thietane ring under various conditions to generate novel sulfur-containing linear molecules. The strain in the four-membered ring makes it susceptible to nucleophilic attack. osti.gov

Oxidation and Reduction Reactions: Studying the oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone, and the reduction of the pyridine ring. These transformations would lead to derivatives with altered electronic and steric properties.

C-H Activation: Exploring the possibility of activating the C-H bonds on the pyridine or thietane rings for further functionalization.

Polymerization: Investigating the potential for ring-opening polymerization of the thietane moiety to create novel sulfur-containing polymers.

Expansion of Coordination Chemistry with Diverse Metal Ions and Oxidation States

The presence of both a pyridine nitrogen and a secondary amine nitrogen makes this compound a versatile bidentate or potentially tridentate ligand for coordination with a wide range of metal ions. wikipedia.orgunipd.it The sulfur atom in the thietane ring could also participate in coordination, further expanding its versatility. osti.gov

Future research in this area should aim to:

Synthesize and Characterize Metal Complexes: Systematically synthesize complexes with various transition metals (e.g., Cu, Zn, Ni, Co, Fe) and main group metals in different oxidation states. wikipedia.orgtamu.edulibretexts.org

Investigate Coordination Geometries: Determine the coordination geometries of the resulting complexes using techniques such as X-ray crystallography. This will provide insights into the preferred binding modes of the ligand.

Explore Catalytic Applications: Evaluate the catalytic activity of the synthesized metal complexes in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The combination of a redox-active metal center and a flexible ligand could lead to novel catalysts.

Develop Metal-Organic Frameworks (MOFs): Investigate the use of this compound as a building block for the construction of novel metal-organic frameworks. nih.govrsc.orgnih.gov The resulting MOFs could have applications in gas storage, separation, and catalysis.

A summary of potential metal complexes and their characteristics is provided in Table 2.

Table 2: Potential Metal Complexes of this compound and Their Prospective Features

| Metal Ion | Plausible Oxidation States | Potential Coordination Number | Possible Applications |

|---|---|---|---|

| Copper (Cu) | +1, +2 | 4, 5, 6 | Catalysis, antimicrobial agents. |

| Zinc (Zn) | +2 | 4, 5, 6 | Luminescent materials, sensors. |

| Nickel (Ni) | +2, +3 | 4, 6 | Catalysis, magnetic materials. |

| Cobalt (Co) | +2, +3 | 4, 6 | Catalysis, redox-active materials. |

| Iron (Fe) | +2, +3 | 4, 6 | Bioinorganic modeling, catalysis. |

| Palladium (Pd) | +2 | 4 | Cross-coupling catalysis. |

Advanced Computational Studies for Predictive Design and Property Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to predict the properties and reactivity of this compound and its derivatives. researchgate.netmit.edu

Future computational studies should focus on:

Conformational Analysis: Determining the most stable conformations of the molecule and its metal complexes.

Electronic Structure Calculations: Understanding the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, to predict reactivity and spectral properties.

Reaction Mechanism Elucidation: Modeling potential reaction pathways to gain insight into the mechanisms of synthesis and transformation.

Predictive Design of Catalysts: Using computational screening to identify the most promising metal complexes for specific catalytic applications.

Modeling of Intermolecular Interactions: Simulating the interactions of the molecule with other molecules and materials to predict its behavior in different environments.

Interdisciplinary Research at the Interface of Organic, Inorganic, and Materials Chemistry

The unique structural features of this compound make it an ideal platform for interdisciplinary research. By combining expertise from organic, inorganic, and materials chemistry, new applications for this molecule can be envisioned.

Future interdisciplinary research could explore:

Hybrid Organic-Inorganic Materials: Incorporating the molecule or its metal complexes into hybrid materials, such as sol-gels or layered materials, to create functional materials with tailored properties. rsc.org

Self-Assembled Monolayers: Investigating the ability of the molecule to form self-assembled monolayers on various surfaces, which could have applications in electronics and sensor technology.

Bioconjugation: Developing methods to attach the molecule to biomolecules, such as proteins or DNA, to create new probes or therapeutic agents. The thietane moiety, for instance, is a known structural motif in some biologically active compounds. researchgate.net

By pursuing these diverse research avenues, the scientific community can unlock the full potential of this compound and pave the way for its application in a wide range of scientific and technological fields.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-aminomethylpyridine |

| thietanone |

| N-(Pyridin-2-ylmethyl)pyridin-2-amine |

| N-(2-methylpentan-2-yl)pyridin-3-amine |

| N-(pyridin-3-ylmethyl)propan-2-amine |

| N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine |

| N-(pyridin-2-yl)amides |

| 3-bromoimidazo[1,2-a]pyridines |

| N-(2-pyridylmethyl)-N-(2-(methylthio)ethyl)amine |

| 2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine |

| N-(pyridin-2-yl)imidates |

Q & A

Q. What are the common synthetic routes for N-(Pyridin-2-ylmethyl)thietan-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves coupling pyridine derivatives with thietane-containing amines. For example, copper-catalyzed cross-coupling reactions (e.g., using CuBr and cesium carbonate in DMSO at 35°C for 48 hours) are effective for forming C-N bonds between heterocyclic amines and halogenated intermediates . Optimization includes:

- Catalyst selection : Copper(I) salts improve yield in Ullmann-type couplings.

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates.

- Purification : Chromatography (e.g., ethyl acetate/hexane gradients) isolates the product from byproducts .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Structural validation employs:

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., C-N bond distances ~1.45 Å) .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for pyridyl protons (δ 8.5–9.0 ppm) and thietane CH₂ groups (δ 3.0–3.5 ppm) confirm connectivity .

- HRMS : Exact mass analysis (e.g., m/z 215 [M+H]⁺) verifies molecular formula .

Q. What databases are critical for accessing structural data on related pyridine-thietane derivatives?

- Methodological Answer :

- Cambridge Structural Database (CSD) : Contains >250,000 small-molecule structures; search filters (e.g., "pyridine + thietane") retrieve analogs for comparative analysis .

- SHELX Suite : Used for refining crystallographic data; SHELXD/SHELXE are robust for phase determination in complex structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

Q. What experimental design considerations are critical for studying the reactivity of the thietane ring in this compound?

- Methodological Answer : Thietane's strain-driven reactivity requires:

- Kinetic control : Low temperatures (<0°C) to prevent ring-opening during functionalization.

- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield amines during ring-modification steps .

- In situ monitoring : LC-MS tracks intermediates in ring-opening reactions (e.g., with nucleophiles like MeOH) .

Q. How can researchers leverage the Cambridge Structural Database (CSD) to predict supramolecular interactions in this compound?

- Methodological Answer : CSD analysis identifies recurring intermolecular motifs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products